molecular formula C19H20N2O3 B4788765 3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

Cat. No.: B4788765
M. Wt: 324.4 g/mol
InChI Key: ZVXJECPIXYUYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a benzamide core with methoxy and pyrrolidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through a coupling reaction with 4-(pyrrolidine-1-carbonyl)phenylamine. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the pyrrolidine moiety.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-pyrrolidinyl)benzamide: Lacks the methoxy group, which may affect its biological activity and binding properties.

    3-methoxybenzamide: Lacks the pyrrolidine moiety, resulting in different pharmacological profiles.

    4-(pyrrolidine-1-carbonyl)phenylamine: A precursor in the synthesis of the target compound, with distinct chemical properties.

Uniqueness

3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is unique due to the presence of both methoxy and pyrrolidine groups, which contribute to its specific chemical reactivity and biological activity. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-6-4-5-15(13-17)18(22)20-16-9-7-14(8-10-16)19(23)21-11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXJECPIXYUYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.